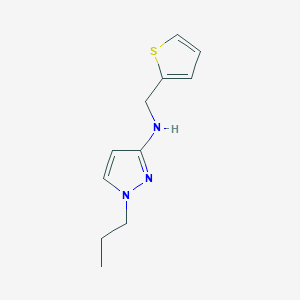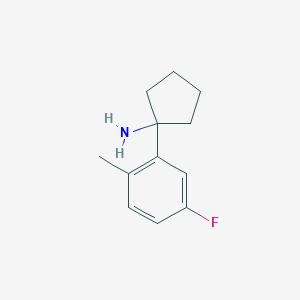![molecular formula C13H14F3N3 B11736147 N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736147.png)
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of fluorinated heterocycles. These compounds are known for their significant biological and pharmacological activities. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base.
Attachment of the difluorophenylmethyl group: This is usually done through a nucleophilic substitution reaction where the pyrazole nitrogen attacks a difluorophenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines.
科学的研究の応用
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying various biological processes.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atoms in the structure enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(3,5-difluorophenyl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
- (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]
Uniqueness
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of fluorine atoms and the pyrazole ring. This combination enhances its stability, bioavailability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H14F3N3 |
|---|---|
分子量 |
269.27 g/mol |
IUPAC名 |
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H14F3N3/c1-9-8-19(3-2-14)18-13(9)17-7-10-4-11(15)6-12(16)5-10/h4-6,8H,2-3,7H2,1H3,(H,17,18) |
InChIキー |
SHBPMXWYUHAKOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=CC(=CC(=C2)F)F)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736064.png)
![ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11736072.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736080.png)
![3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11736104.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736105.png)
![butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736111.png)
![N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B11736113.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736122.png)
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11736129.png)

amine](/img/structure/B11736151.png)
![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736162.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11736169.png)

